

Procymidone: A Technical Guide to its Synthesis

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Compound of Interest

Compound Name: Procymidone

Cat. No.: B1679156

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Abstract

Procymidone, a dicarboximide fungicide, is a synthetic agrochemical widely utilized for its efficacy against a range of fungal pathogens. This technical guide provides an in-depth exploration of the chemical synthesis of **Procymidone**, presenting a detailed, step-by-step experimental protocol derived from established industrial processes. Quantitative data, including reaction yields and conditions, are systematically tabulated for clarity and comparative analysis. Visual representations of the synthetic pathway and experimental workflow are provided using Graphviz (DOT language) to facilitate a comprehensive understanding of the manufacturing process. It is important to note that, as a synthetic compound, there is no known natural biosynthetic pathway for **Procymidone**.

Chemical Synthesis of Procymidone

The industrial synthesis of **Procymidone** is predominantly achieved through a two-step chemical process. This method involves the initial formation of a cyclopropane derivative followed by a condensation reaction with 3,5-dichloroaniline.

Synthesis Pathway

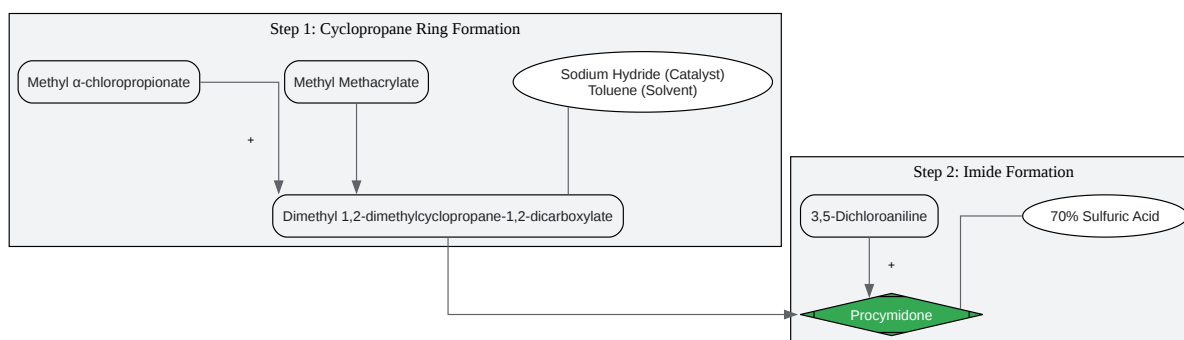
The overall synthetic route can be summarized as follows:

- Step 1: Synthesis of 1,2-dimethylcyclopropane-1,2-dicarboxylate. This initial step involves a cyclization reaction between methyl α -chloropropionate and methyl methacrylate. The

reaction is typically catalyzed by a strong base, such as sodium hydride, in an organic solvent like toluene.

- Step 2: Synthesis of **Procymidone**. The diester intermediate from the first step is then reacted with 3,5-dichloroaniline in the presence of sulfuric acid to form the final product, N-(3,5-dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide (**Procymidone**).

A schematic representation of this synthetic pathway is provided below.



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Caption: Chemical synthesis pathway of **Procymidone**.

Experimental Protocols

The following protocols are based on a scaled synthesis process described in the patent literature.^{[1][2]}

Step 1: Synthesis of Dimethyl 1,2-dimethylcyclopropane-1,2-dicarboxylate

- **Reactant Preparation:** Methyl α -chloropropionate, methyl methacrylate, and toluene (solvent) are individually dried using anhydrous sodium sulfate.
- **Reaction Setup:** A reaction kettle is cleaned with industrial acetone and subsequently dried with nitrogen gas.
- **Initiation:** 0.2 to 0.3 tons of sodium hydride (catalyst) and toluene are added to the reaction kettle and stirred.
- **Reactant Addition:** A mixture of 0.6 to 0.7 tons of methyl α -chloropropionate and 0.45 to 0.55 tons of methyl methacrylate is gradually added to the reactor. This initiates an exothermic reaction with the evolution of hydrogen gas.
- **Reaction Progression:** After the addition is complete, the reaction mixture is heated to boiling and maintained at this temperature for 9 hours. The reaction is considered complete when hydrogen evolution ceases.
- **Work-up:** The reactant mixture is cooled to 40°C and washed twice with an acidic aqueous solution until the pH of the aqueous layer is 7. The organic phase is separated, dried, and filtered.
- **Purification:** The filtrate is subjected to distillation to yield the intermediate, dimethyl 1,2-dimethylcyclopropane-1,2-dicarboxylate.

Step 2: Synthesis of **Procymidone**

- **Reaction Setup:** Equimolar amounts of the intermediate diester and 3,5-dichloroaniline, along with 70% sulfuric acid, are added to a reactor.
- **Reaction:** The mixture is stirred and heated to over 103°C. Methanol is removed using a water trap, and the reaction is continued for 12 hours.
- **Work-up:** The reaction mixture is cooled to 70°C and then allowed to cool to room temperature. The solid product is collected by filtration and washed with water until neutral.
- **Drying:** The product is dried in an oven at 50-55°C to yield the final **Procymidone** product.

Data Presentation

The following tables summarize the quantitative data associated with the chemical synthesis of **Procymidone**.

Table 1: Reactants and Catalysts for **Procymidone** Synthesis

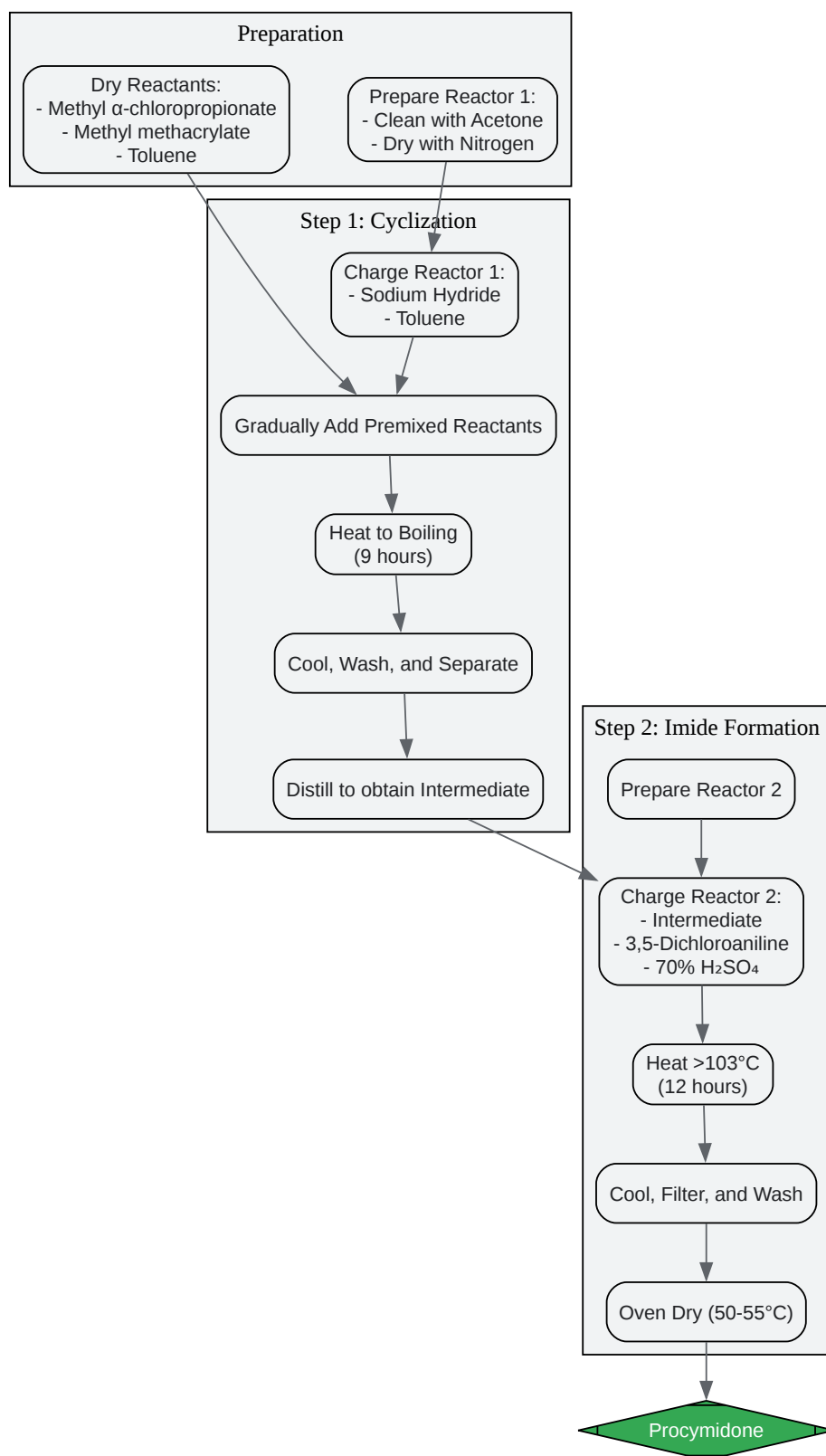
Step	Reactant/Catalyst	Chemical Formula	Molar Mass (g/mol)	Role
1	Methyl α -chloropropionate	C ₄ H ₇ ClO ₂	122.55	Starting Material
1	Methyl methacrylate	C ₅ H ₈ O ₂	100.12	Starting Material
1	Sodium Hydride	NaH	24.00	Catalyst
1	Toluene	C ₇ H ₈	92.14	Solvent
2	Dimethyl 1,2-dimethylcyclopropane-1,2-dicarboxylate	C ₉ H ₁₄ O ₄	186.20	Intermediate
2	3,5-Dichloroaniline	C ₆ H ₅ Cl ₂ N	162.02	Starting Material
2	Sulfuric Acid (70%)	H ₂ SO ₄	98.08	Catalyst

Table 2: Reaction Conditions and Yields for **Procymidone** Synthesis

Step	Parameter	Value
1	Temperature	Boiling point of the reaction mixture
1	Reaction Time	9 hours
1	Average Yield	~84%
2	Temperature	>103°C
2	Reaction Time	12 hours
2	Average Yield	~80.5%
Overall	Purity of Final Product	≥98.5%

Experimental Workflow

The logical flow of the experimental procedure for the synthesis of **Procymidone** is illustrated in the diagram below.



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Caption: Experimental workflow for **Procymidone** synthesis.

Biosynthesis of Procymidone

Procymidone is a synthetic fungicide belonging to the dicarboximide class.[1][3] Extensive literature searches have not revealed any known natural occurrence or biosynthetic pathway for this compound. Its mode of action involves the inhibition of triglyceride synthesis in fungi, but this is a result of its application as a xenobiotic, not an indication of a natural biological origin.[3] Therefore, it is concluded that **Procymidone** is a product of chemical synthesis and is not known to be produced through any biological or enzymatic processes in nature.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of the fungicide **Procymidone**. The chemical synthesis is a well-established two-step process, for which detailed experimental protocols, reaction conditions, and yields have been presented. The absence of a known biosynthetic pathway underscores its identity as a purely synthetic agrochemical. The provided diagrams and tabulated data offer a clear and concise resource for researchers and professionals in the fields of chemistry and drug development.

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